molecular formula C6H6BrF3O3 B1304033 Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate CAS No. 4544-43-8

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

Cat. No. B1304033
CAS RN: 4544-43-8
M. Wt: 263.01 g/mol
InChI Key: ZJTZICBXLSNOHU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly useful for introducing a trifluoromethyl group into a molecular structure, which can significantly alter the physical and chemical properties of the resulting compounds .

Synthesis Analysis

The synthesis of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and related compounds often involves Knoevenagel condensation reactions, which are typically catalyzed by a base such as NEt3 or piperidine in the presence of trifluoroacetic acid . These reactions are performed under reflux conditions with various aldehydes to yield the desired products. Additionally, the compound can be transformed into a trifluoro glycidic ester, which is a valuable building block for further synthesis .

Molecular Structure Analysis

The molecular structure of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and its derivatives has been elucidated using spectral methods, including NMR and mass spectrometry, as well as X-ray diffraction analysis . These studies have confirmed the geometries of the synthesized compounds and have shown that they often adopt a Z conformation about the C=C double bond.

Chemical Reactions Analysis

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including those with arylidenemalononitriles, which lead to the formation of different products depending on the substrates and reaction solvents used . Reactions with diethyl malonate, methyl cyanoacetate, and malononitrile have also been reported, yielding a variety of functionalized compounds . The versatility of this compound is further demonstrated by its ability to react with organometallic compounds, azides, and undergo Payne rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. The presence of the bromo substituent also allows for further functionalization through nucleophilic substitution reactions . The antimicrobial and antioxidant activities of some derivatives have been evaluated, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

  • Versatile Intermediate : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Key steps involve rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines either directly or with minimal additional steps (Honey et al., 2012).

Synthesis of Pyrazine Derivatives

  • Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate : The compound is used to synthesize ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, showcasing its role in forming intermediates for aromatic compounds. This synthesis demonstrates its adaptability in creating complex structures without the need for solvent changes or intermediate isolation (Zaragoza & Gantenbein, 2017).

Synthesis of Quinoline Derivatives

  • Formation of 4-(Trifluoromethyl)quinoline Derivatives : The compound is used in condensation reactions with anilines, followed by cyclization to produce 4-trifluoromethyl-2-quinolinones, though with limited yield. Further reactions lead to various quinoline derivatives, demonstrating the compound's utility in synthesizing complex nitrogen-containing heterocycles (Lefebvre, Marull, & Schlosser, 2003).

Reactions with Arylidenemalononitriles

  • Formation of Piperidine and Pyran Derivatives : Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with arylidenemalononitriles to produce 2-trifluoromethyl piperidine and dihydropyran derivatives, showcasing the compound's reactivity and utility in creating diverse fluorinated structures (Li et al., 2006).

Bioreduction and Enantioselective Syntheses

  • Enantioselective Bioreduction : The compound's enantioselective bioreduction by Kluyveromyces marxianus highlights its potential in stereoselective syntheses, producing compounds with significant yields and enantiomeric excess, underscoring the importance of biocatalysis in creating enantioselective fluorinated compounds (Oliveira et al., 2013).

properties

IUPAC Name

ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTZICBXLSNOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382037
Record name ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

CAS RN

4544-43-8
Record name ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Tanaka, K Nomura, H Oda, S Yoshida… - Journal of …, 1991 - Wiley Online Library
3‐Bromo‐1,1,1‐trifluoropropan‐2‐one (2) reacted with thiourea and N‐monosubstituted thioureas to give the corresponding 4‐trifluoromethylthiazoles, respectively. In the reactions with …
Number of citations: 51 onlinelibrary.wiley.com
RIE Tanaka, I Shinkai - Progress in Heterocyclic Chemistry, 1993 - Elsevier
The Hantzsch synthesis in which α-haloketones are condensed with thiourea is well known to offer various 2-aminothiazoles. This method was applied to the preparation of 2-amino-4-…
Number of citations: 3 www.sciencedirect.com
J Victoria-Miguel, WH García-Santos… - The Journal of …, 2022 - ACS Publications
An efficient, visible light Ru(bpy) 3 Cl 2 -catalyzed method for the preparation of 2,3-dihydrofurans is reported. This approach employs 2-bromoketoesters as radical precursors and alkyl …
Number of citations: 1 pubs.acs.org

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